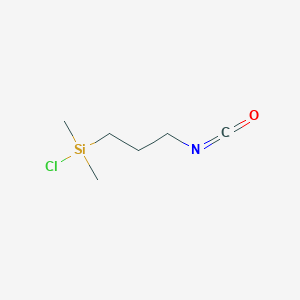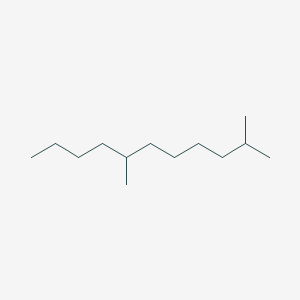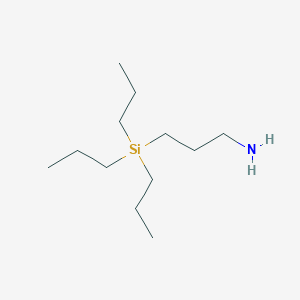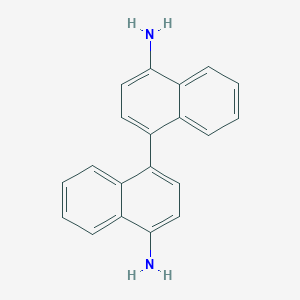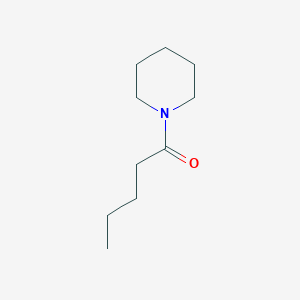
1-Pentanoylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanoylpiperidine, also known as N-Valeryl-1-piperidine, is a chemical compound that belongs to the class of piperidine derivatives. It is a colorless liquid that has a characteristic odor and is soluble in water. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-Pentanoylpiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It has been shown to bind to specific receptors in the brain, which can lead to changes in neuronal activity and behavior.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Pentanoylpiperidine can have a range of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improvements in mood and cognitive function. It has also been shown to have analgesic and anti-inflammatory effects, which may make it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Pentanoylpiperidine in lab experiments is its ability to modulate the activity of specific neurotransmitters, which can lead to changes in behavior and neuronal activity. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-Pentanoylpiperidine. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound as a research tool for studying the central nervous system and its functions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-Pentanoylpiperidine can be achieved through various methods. One of the most commonly used methods is the reaction between piperidine and valeric anhydride in the presence of a catalyst. This reaction results in the formation of 1-Pentanoylpiperidine, along with other by-products. Another method involves the reaction between piperidine and valeric acid in the presence of a dehydrating agent, such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
1-Pentanoylpiperidine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its ability to act as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
18494-52-5 |
|---|---|
Produktname |
1-Pentanoylpiperidine |
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3 |
InChI-Schlüssel |
MCYKCKZLKCEZIN-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCCCC1 |
Kanonische SMILES |
CCCCC(=O)N1CCCCC1 |
Andere CAS-Nummern |
18494-52-5 |
Synonyme |
1-Piperidino-1-pentanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



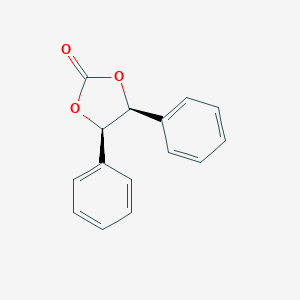
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
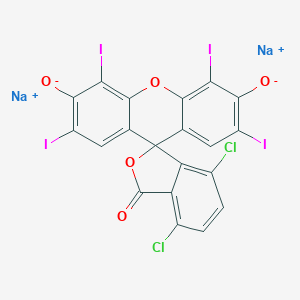
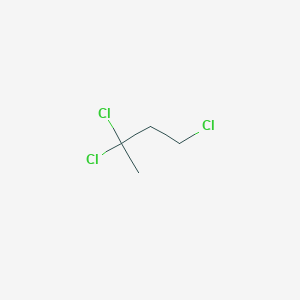
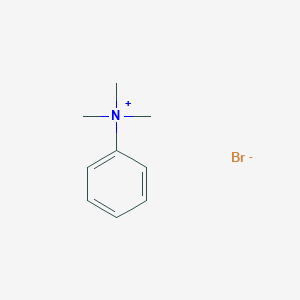
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
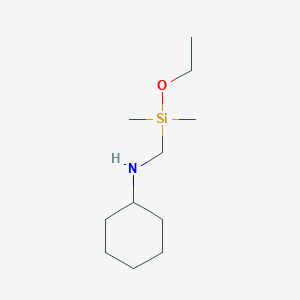
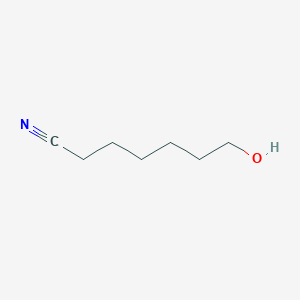
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
